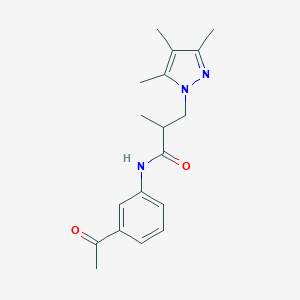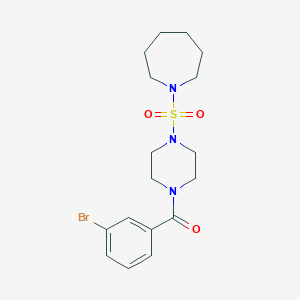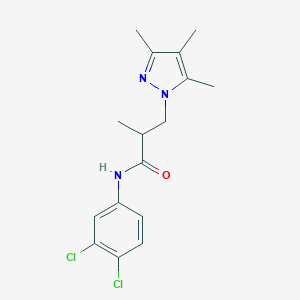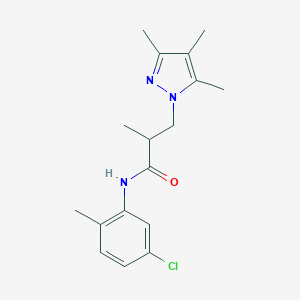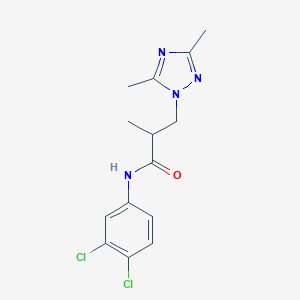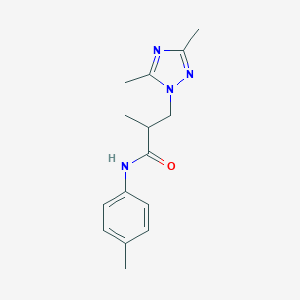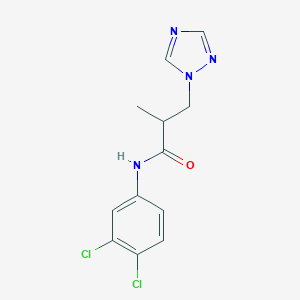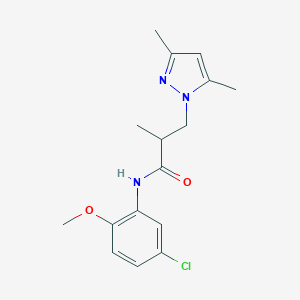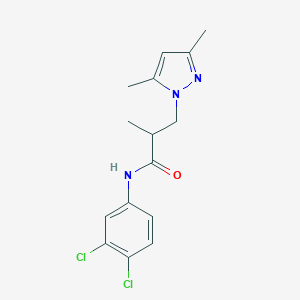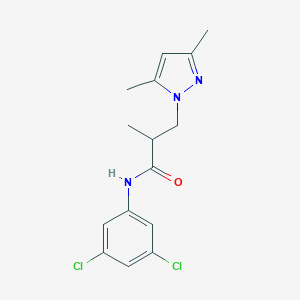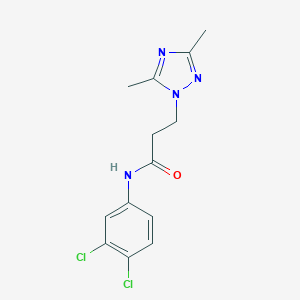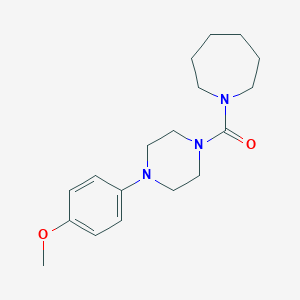
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that features both azepane and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves the reaction of azepane with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
科学的研究の応用
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: It has shown promise in the treatment of neurological disorders and inflammation due to its ability to modulate specific molecular pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating neurological disorders. The compound may also modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate
- Bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate
- 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
Uniqueness
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is unique due to its dual azepane and piperazine structure, which allows it to interact with a broader range of molecular targets compared to similar compounds. This structural uniqueness contributes to its potential therapeutic applications and makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
azepan-1-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)19-12-14-21(15-13-19)18(22)20-10-4-2-3-5-11-20/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWDQABOPBCGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
